molecular formula C5H6O2 B13034214 2-Methylbut-3-ynoic acid

2-Methylbut-3-ynoic acid

Cat. No.: B13034214
M. Wt: 98.10 g/mol
InChI Key: XYSJPUFCXCNEJO-UHFFFAOYSA-N
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Description

2-Methylbut-3-ynoic acid is an organic compound with the molecular formula C5H6O2 It is a branched-chain alkyne carboxylic acid, characterized by the presence of a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbut-3-ynoic acid can be synthesized through several methods. One common synthetic route involves the alkylation of propargyl bromide with isobutyraldehyde, followed by oxidation to form the desired acid. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the coupling reactions necessary to form the alkyne structure. The reaction conditions often involve elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like sodium amide (NaNH2) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylbut-3-enoic acid or 2-methylbutanoic acid.

    Reduction: Formation of 2-methylbut-2-enoic acid or 2-methylbutanoic acid.

    Substitution: Formation of various substituted alkyne derivatives.

Scientific Research Applications

2-Methylbut-3-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methylbut-3-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and affect cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-enoic acid: Similar structure but with a double bond instead of a triple bond.

    2-Methylbutanoic acid: Lacks the alkyne group, making it less reactive in certain chemical reactions.

    3-Methylbut-2-enoic acid: Similar structure but with the double bond in a different position.

Uniqueness

2-Methylbut-3-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

2-methylbut-3-ynoic acid

InChI

InChI=1S/C5H6O2/c1-3-4(2)5(6)7/h1,4H,2H3,(H,6,7)

InChI Key

XYSJPUFCXCNEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)C(=O)O

Origin of Product

United States

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